
dTAGV-1 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dTAGV-1 (trifluoroacetate) is a potent and selective degrader of mutant FKBP12 F36V fusion proteins. It is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which is used to induce the degradation of specific proteins within cells. This compound is particularly effective in targeting and degrading FKBP12 F36V fusion proteins, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dTAGV-1 (trifluoroacetate) involves multiple steps, including the formation of a ligand selective for the F36V single-point mutated FKBP12, a linker, and a von Hippel-Lindau (VHL)-binding ligand. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of dTAGV-1 (trifluoroacetate) is not widely documented, as it is primarily used for research purposes. the production process would likely involve large-scale organic synthesis with stringent quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: dTAGV-1 (trifluoroacetate) primarily undergoes degradation reactions. It is designed to induce the degradation of FKBP12 F36V fusion proteins through the ubiquitin-proteasome system .
Common Reagents and Conditions: The compound is typically used in combination with other reagents that facilitate the degradation process. For example, it can be co-treated with THAL-SNS-032 to enhance the degradation of target proteins .
Major Products Formed: The major products formed from the reactions involving dTAGV-1 (trifluoroacetate) are the degraded fragments of the target FKBP12 F36V fusion proteins .
Applications De Recherche Scientifique
dTAGV-1 (trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein degradation and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to understand the role of specific proteins in various biological processes.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer research.
Industry: Utilized in the development of new therapeutic strategies and drug discovery
Mécanisme D'action
dTAGV-1 (trifluoroacetate) exerts its effects by binding to the FKBP12 F36V fusion protein and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets involved include the FKBP12 F36V fusion protein and the VHL E3 ubiquitin ligase .
Similar Compounds:
- dTAGV-1 hydrochloride
- dTAGV-1-NEG (negative control)
- Other PROTACs targeting different proteins
Uniqueness: dTAGV-1 (trifluoroacetate) is unique in its high selectivity and potency for degrading FKBP12 F36V fusion proteins. Its ability to induce rapid and efficient degradation of target proteins sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C70H91F3N6O16S |
|---|---|
Poids moléculaire |
1361.6 g/mol |
Nom IUPAC |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |
Clé InChI |
KSEWNBIDXKMTNT-LNVAYBNASA-N |
SMILES isomérique |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



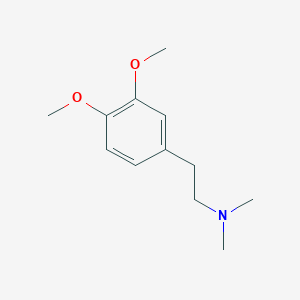
![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
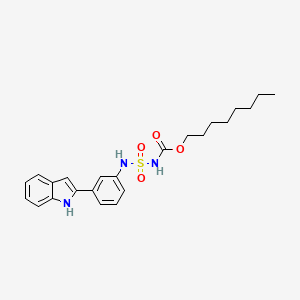

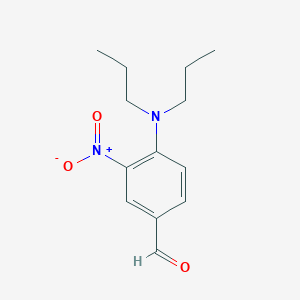
![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)
![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)
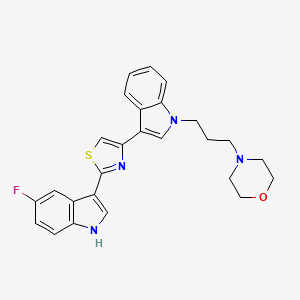
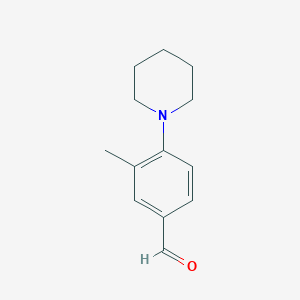

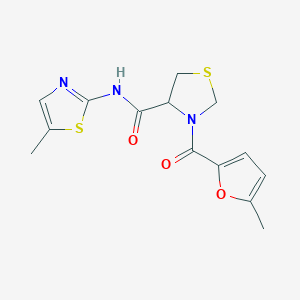
![(2R)-2-[(5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854768.png)